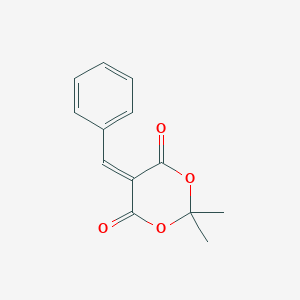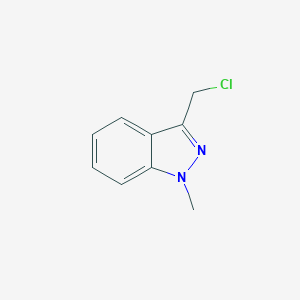
2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid
Overview
Description
2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid is a natural product found in Pyricularia oryzae, Aspergillus flavus, and other organisms . It has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol .
Molecular Structure Analysis
The InChI string for 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid isInChI=1S/C10H10O5/c1-5(11)2-6-3-7(12)4-8(13)9(6)10(14)15/h3-4,12-13H,2H2,1H3,(H,14,15) . The Canonical SMILES is CC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid include a molecular weight of 210.18 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . The compound also has a Topological Polar Surface Area of 94.8 Ų .Scientific Research Applications
Metabolic Pathways and Degradation : The study by Catelani et al. (1973) discusses the metabolism of biphenyl, where 2,4-dihydroxy benzoic acid derivatives are identified as products in the degradation pathways of certain organic compounds by bacteria like Pseudomonas putida. This indicates the role of such compounds in microbial biodegradation processes (Catelani et al., 1973).
Spectroscopic Analysis : Research by Takač and Vikić Topić (2004) focuses on the spectroscopic properties of 2,4-dihydroxy benzoic acid derivatives, providing valuable information for the characterization of these compounds in scientific research, particularly in the field of organic chemistry (Takač & Vikić Topić, 2004).
Synthesis and Isolation : Elix and Jayanthi (1987) discuss the isolation and synthesis of a derivative of 2,4-dihydroxy benzoic acid from lichens, indicating its natural occurrence and potential applications in the study of natural products (Elix & Jayanthi, 1987).
Pharmacological Properties : Aicher et al. (1999) explore the hypoglycemic properties of a derivative of 2,4-dihydroxy benzoic acid, highlighting its potential in the development of drugs for treating conditions like diabetes (Aicher et al., 1999).
Chemical Synthesis and Reactivity : Studies by Fotouhi et al. (2007) and others delve into the electrochemical properties and synthesis of related compounds, further expanding the understanding of these compounds in chemical synthesis and reactivity (Fotouhi et al., 2007).
Antioxidant Activity : Research by Natella et al. (1999) investigates the antioxidant activity of derivatives of benzoic acid, including 2,4-dihydroxy variants, which could have implications in food science and pharmacology (Natella et al., 1999).
Biological and Chemical Applications : Setsukinai et al. (2003) designed novel fluorescence probes using derivatives of benzoic acid for detecting reactive oxygen species, demonstrating the compound's utility in biological and chemical research (Setsukinai et al., 2003).
properties
IUPAC Name |
2,4-dihydroxy-6-(2-oxopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5(11)2-6-3-7(12)4-8(13)9(6)10(14)15/h3-4,12-13H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWWNJBOOYCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152923 | |
| Record name | 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid | |
CAS RN |
1206-69-5 | |
| Record name | 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















